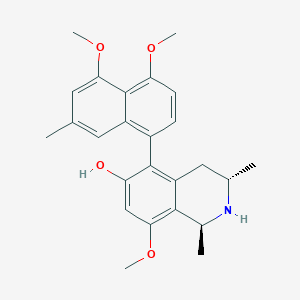

Ancistrobrevine B

Description

Botanical Sources and Distribution of Ancistrobrevine B

Naphthylisoquinoline alkaloids, including this compound, are exclusively found in two plant families: Ancistrocladaceae and Dioncophyllaceae. reado.app These plants are typically lianas native to the tropical regions of the Old World. reado.appwikipedia.org

The genus Ancistrocladus is the primary source of a vast array of naphthylisoquinoline alkaloids, with over 100 distinct compounds identified from various species. reado.app this compound, specifically, has been isolated from several Ancistrocladus species, highlighting its significance within this genus.

Notably, this compound has been identified in:

Ancistrocladus abbreviatus : This West African liana is a known producer of this compound. rsc.orgresearchgate.netplantaedb.com

Ancistrocladus robertsoniorum : An East African species from which this compound has been isolated. nih.gov

Ancistrocladus congolensis : Found in Central Africa, this species also contains this compound among its monomeric naphthylisoquinoline alkaloids. nih.govresearchgate.net

Unnamed Congolese Ancistrocladus Species : Research on as-yet-unidentified species from the Congo region has also led to the isolation of this compound. researchgate.net

The presence of this compound across different Ancistrocladus species from various geographical locations in Africa underscores its chemotaxonomic importance within the genus.

The occurrence of naphthylisoquinoline alkaloids is a defining characteristic of the families Ancistrocladaceae and Dioncophyllaceae. reado.appnih.gov While Ancistrocladus (the sole genus in Ancistrocladaceae) is a rich source, the related family Dioncophyllaceae also produces these alkaloids. reado.appwikipedia.org The structural diversity of these compounds, including the specific coupling types between the naphthalene (B1677914) and isoquinoline (B145761) moieties, can vary between and even within these families, providing valuable insights for chemotaxonomy. rsc.orgresearchgate.net this compound, with its specific 5,8′ coupling, is a notable example of the structural variations found within the Ancistrocladaceae family. rsc.orgresearchgate.net

Advanced Methodologies for this compound Isolation from Natural Sources

The isolation of pure this compound from complex plant extracts requires a combination of sophisticated separation and analytical techniques.

The initial step in isolating this compound involves the extraction of plant material (typically root bark, stems, or leaves) with a solvent like methanol. acs.orgnih.gov The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of alkaloids. nih.govkhanacademy.orgijpsjournal.com

Commonly employed chromatographic methods include:

Column Chromatography : This is a fundamental technique used for the initial fractionation of the crude extract. nih.govnih.gov Silica gel is often used as the stationary phase, and a gradient of solvents with increasing polarity is used as the mobile phase to separate compounds based on their affinity for the stationary phase. khanacademy.org

High-Speed Countercurrent Chromatography (HSCCC) : This technique has been successfully used for the isolation of naphthylisoquinoline alkaloids, including this compound, from Ancistrocladus robertsoniorum. nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, which can sometimes lead to irreversible adsorption of the sample.

High-Performance Liquid Chromatography (HPLC) : Preparative reversed-phase HPLC is a high-resolution technique frequently used for the final purification of alkaloids like this compound. rsc.org This method separates compounds based on their hydrophobicity.

These techniques, often used in combination, allow for the enrichment and eventual isolation of pure this compound from the multitude of other compounds present in the plant extract.

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods. nih.gov

For this compound and its analogues, the following techniques are crucial:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR experiments are essential for elucidating the complex carbon-hydrogen framework of the molecule and establishing the connectivity between the naphthalene and isoquinoline units. researchgate.netnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the precise molecular weight and elemental composition of the compound, confirming its molecular formula. researchgate.netresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy : This chiroptical technique is vital for determining the absolute stereochemistry of the molecule, particularly the configuration of the chiral axis (atropisomerism) which is a characteristic feature of many naphthylisoquinoline alkaloids. researchgate.netnih.govresearchgate.net

By combining the data from these spectroscopic techniques, the complete three-dimensional structure of this compound can be unequivocally established.

Elucidation of this compound Biosynthetic Pathway

The biosynthetic origin of naphthylisoquinoline alkaloids is unique among plant-derived isoquinoline alkaloids. reado.app Unlike most isoquinoline alkaloids, which are derived from amino acids like tyrosine or phenylalanine, naphthylisoquinoline alkaloids are formed through the acetate-polymalonate pathway. reado.appacs.orgrsc.org

This polyketide pathway involves the head-to-tail condensation of several acetate (B1210297) and malonate units to form a long polyketide chain. reado.app This chain then undergoes a series of cyclization and aromatization reactions to form the naphthalene moiety of the molecule. The isoquinoline portion is also derived from this polyketide precursor, a process that is distinct from the typical amino acid-based biosynthesis of isoquinolines. rsc.org The final steps involve the coupling of the naphthalene and isoquinoline units to form the characteristic biaryl structure of compounds like this compound. acs.org The elucidation of this pathway represents a significant discovery in the field of natural product biosynthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

146471-74-1 |

|---|---|

Molecular Formula |

C25H29NO4 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-20(28-4)25(17)21(10-13)29-5)24-18-11-14(2)26-15(3)23(18)22(30-6)12-19(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1 |

InChI Key |

XVHCBOXBWSMNHG-GJZGRUSLSA-N |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Isolation and Biosynthetic Origin of Ancistrobrevine B

Elucidation of Ancistrobrevine B Biosynthetic Pathway

Proposed Precursor Derivations (Naphthalene and Isoquinoline (B145761) Moieties)

The biosynthesis of this compound proceeds from the assembly of two major precursors: a naphthalene (B1677914) moiety and a tetrahydroisoquinoline (THIQ) moiety. ontosight.ai Both of these structural halves are derived from the same polyketide pathway, a remarkable feature in alkaloid biosynthesis. oup.comoup.com

Labeling studies on related naphthylisoquinoline alkaloids, such as dioncophylline A, have confirmed that the carbon skeletons of both the naphthalene and the isoquinoline portions originate from acetate (B1210297) units. oup.comoup.com The proposed pathway suggests that a single, long polyketide chain, formed from the head-to-tail condensation of acetate (via malonyl-CoA) units, serves as a common intermediate. This chain is then believed to undergo specific folding and cyclization reactions to form the two requisite aromatic systems. The naphthalene part and the isoquinoline part are thought to arise from joint polyketide intermediates. oup.com

Enzymatic Transformations in the Biosynthesis of this compound

While the specific enzymes responsible for the biosynthesis of this compound in Ancistrocladus abbreviatus have not been fully characterized, the proposed pathway necessitates several key types of enzymatic transformations.

Decarboxylation and Transamination: The formation of the isoquinoline unit from a polyketide precursor is a unique process. In more conventional alkaloid biosynthesis, the initial step is often the decarboxylation of an amino acid (like lysine (B10760008) or ornithine) by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase to yield an amine. nih.govacs.org An analogous, though novel, enzymatic sequence must occur to introduce the nitrogen atom into the polyketide-derived chain that forms the isoquinoline ring of this compound.

Oxidative Deamination: In many alkaloid pathways, copper-containing amine oxidases (CuAOs) or FAD-dependent polyamine oxidases catalyze the oxidative deamination of a primary amine to an aldehyde, which then cyclizes to form a reactive iminium intermediate. rsc.org It is plausible that a similar enzymatic oxidation is required to functionalize the polyketide chain before cyclization into the tetrahydroisoquinoline core.

Cyclization: The formation of both the naphthalene and the tetrahydroisoquinoline ring systems from the open-chain polyketide precursor requires specific enzyme-catalyzed cyclization reactions, likely involving aldol-type condensations.

Oxidative Coupling: The crucial step of joining the naphthalene and isoquinoline moieties is an oxidative biaryl coupling reaction, which will be discussed in more detail in the following section.

For a related group of compounds, the ancistrobrevolines, which feature a contracted isoindolinone ring, a hypothetical pathway involving oxidative decarboxylation steps has been proposed. researchgate.net This suggests that decarboxylases play a critical role in the downstream modification of the primary naphthylisoquinoline scaffold.

Polyketidic Pathway Insights and Mechanisms of Biaryl Coupling

The biosynthesis of this compound is a prime example of a polyketide pathway leading to an isoquinoline alkaloid. oup.comoup.comresearchgate.net This pathway begins with the iterative condensation of acetate units, catalyzed by a Type III polyketide synthase (PKS). nih.gov This process builds a long polyketide chain that serves as the precursor to both the naphthalene and isoquinoline rings. oup.com

The defining step in the construction of the final this compound scaffold is the regio- and stereoselective coupling of the two aromatic precursors. This is an oxidative biaryl coupling reaction that forms the C-C bond linking the naphthalene and isoquinoline systems. ontosight.ai In nature, such couplings are typically catalyzed by metalloenzymes, with cytochrome P450s (P450s) and laccases being the most common. nih.govnih.gov These enzymes catalyze the abstraction of a hydrogen atom from a phenolic substrate, initiating the oxidative coupling. nih.gov While the specific enzyme in A. abbreviatus is unknown, P450s are considered likely candidates as they are known to catalyze site- and atroposelective biaryl couplings in the biosynthesis of other complex natural products. nih.gov The enzyme must precisely control the stereochemistry around the biaryl axis, which is a common feature of chirality in this class of compounds. oup.comresearchgate.net

Table 2: Proposed Biosynthetic Steps and Mechanisms

| Biosynthetic Stage | Proposed Mechanism/Enzyme Class | Description | Reference(s) |

|---|---|---|---|

| Precursor Formation | Polyketide Synthase (PKS) | Iterative condensation of acetate units to form a single polyketide chain for both moieties. | oup.comoup.comresearchgate.netnih.gov |

| Ring Formation | Cyclases (e.g., Aldolases) | Folding and intramolecular cyclization of the polyketide chain to form the naphthalene and tetrahydroisoquinoline ring systems. | oup.com |

| Nitrogen Incorporation | Decarboxylase / Transaminase | Introduction of the nitrogen atom into the polyketide chain destined to become the isoquinoline unit. | nih.govacs.org |

| Biaryl Bond Formation | Oxidative Coupling Enzyme (e.g., Cytochrome P450, Laccase) | Regio- and stereoselective C-C bond formation between the naphthalene and tetrahydroisoquinoline precursors. | nih.govnih.gov |

Investigations into Specific Biosynthetic Enzymes and Gene Clusters

To date, the specific enzymes and the corresponding biosynthetic gene cluster (BGC) responsible for this compound production in Ancistrocladus species have not been identified or characterized. acs.org The discovery of natural product biosynthetic pathways is increasingly driven by genome mining approaches. These methods use bioinformatics tools to scan the genome of a producer organism for BGCs, which are contiguous sets of genes that encode the proteins required for the synthesis of a secondary metabolite. acs.org

The identification of the this compound gene cluster would likely involve sequencing the genome of A. abbreviatus and using software like antiSMASH or PRISM to identify potential PKS and other relevant BGCs. Once a candidate BGC is identified, its function can be confirmed through heterologous expression, where the gene cluster is transferred to and expressed in a more tractable host organism, such as E. coli or yeast. acs.org This approach would allow for the definitive identification of the genes encoding the polyketide synthase, cyclases, tailoring enzymes (e.g., oxidases, methyltransferases), and the crucial biaryl coupling enzyme involved in the biosynthesis of this unique alkaloid.

Structure Elucidation and Stereochemical Analysis of Ancistrobrevine B

Comprehensive Spectroscopic Characterization

The structural framework of Ancistrobrevine B was meticulously pieced together using a suite of advanced spectroscopic techniques. High-resolution mass spectrometry provided the elemental composition, while a variety of nuclear magnetic resonance (NMR) experiments revealed the intricate connectivity and spatial arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as a cornerstone in the structural elucidation of this compound, providing detailed insights into the proton and carbon environments within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, were fundamental in identifying the various chemical environments within this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, offering initial clues to the molecule's structure.

Detailed analysis of the ¹H NMR spectrum reveals the presence of aromatic protons, methoxy (B1213986) groups, and protons associated with the tetrahydroisoquinoline moiety. Similarly, the ¹³C NMR spectrum displays signals corresponding to the carbon atoms of the naphthalene (B1677914) and isoquinoline (B145761) ring systems, as well as the methyl carbons of the methoxy groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 1 | 3.55 (q, 6.5) | 51.9 |

| 3 | 3.55 (q, 6.5) | 51.9 |

| 4 | 2.85 (m), 2.65 (m) | 29.5 |

| 1' | - | 129.8 |

| 2' | 7.05 (d, 2.5) | 114.2 |

| 3' | 7.55 (d, 2.5) | 129.5 |

| 4' | 7.95 (d, 8.5) | 126.8 |

| 5' | - | 122.5 |

| 6' | 7.25 (t, 8.0) | 127.5 |

| 7' | 7.45 (t, 8.0) | 124.5 |

| 8' | - | 133.5 |

| 5 | 6.85 (s) | 108.5 |

| 6 | - | 155.2 |

| 7 | 6.75 (s) | 111.8 |

| 8 | - | 145.8 |

| N-Me | 2.45 (s) | 43.5 |

| 1-Me | 1.15 (d, 6.5) | 15.8 |

| 6-OMe | 3.95 (s) | 55.8 |

| 8-OMe | 3.85 (s) | 56.2 |

Data presented is a representative compilation from various sources and may vary slightly based on experimental conditions.

Two-dimensional NMR techniques were indispensable for assembling the complete molecular structure of this compound. wikipedia.org These experiments provide through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment was used to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity within the spin systems of the tetrahydroisoquinoline ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments were crucial in establishing the long-range (2-3 bond) correlations between protons and carbons. This was particularly important for connecting the naphthalene and isoquinoline moieties and for placing the methoxy groups at their correct positions on the aromatic rings.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provided information about the spatial proximity of protons. NOE correlations were key in determining the relative stereochemistry of the molecule, particularly the orientation of substituents on the tetrahydroisoquinoline ring and the atropisomeric nature of the biaryl axis. For instance, NOE experiments can help define the relative stereochemistry of the major atropisomer. nih.gov

While standard 2D NMR techniques can define relative stereochemistry, determining the absolute stereochemistry often requires more advanced methods. In the broader context of naphthylisoquinoline alkaloids, techniques such as the use of chiral auxiliaries or the analysis of residual dipolar couplings (RDCs) in partially oriented media can provide crucial information for the unambiguous assignment of the absolute configuration at stereocenters and the stereochemistry of the biaryl axis. For complex molecules, biosynthetic investigations can also provide critical evidence for determining the configuration. rsc.org The stereochemical analysis of molecular fragments can also be aided by computational methods. ub.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. hilarispublisher.com

HRMS analysis of this compound provided its exact mass, which, when combined with the analysis of its isotopic pattern, allowed for the unambiguous determination of its elemental composition. The high resolution of this technique enables the differentiation between ions of very similar mass, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule and corroborating the structure derived from NMR data. evosep.com

Fragmentation Pathways for Structural Insights

Mass spectrometry has been a pivotal tool in determining the molecular weight and formula of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to establish its molecular formula as C₂₅H₂₉NO₄. unilag.edu.ng In analyses, this compound typically exhibits a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 408. up.ac.za

The fragmentation of the molecular ion upon collision-induced dissociation provides crucial clues about the molecule's substructures. In mass spectrometry, the molecular ion is subjected to energy that causes it to break apart into smaller, charged fragments and neutral pieces. msu.eduuni-saarland.de The resulting fragmentation pattern acts as a molecular fingerprint. savemyexams.com Common fragmentation processes include the cleavage of weaker bonds and the formation of stable carbocations or radical cations. msu.edu For complex alkaloids like this compound, the fragmentation pathways help to identify the core naphthyl and tetrahydroisoquinoline ring systems and the nature and placement of their substituents. While HRESIMS has been fundamental to its initial characterization, detailed public reports on the specific fragmentation pathways and daughter ions of this compound are not extensively available. researchgate.net

Chiroptical Methods

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules like this compound, which possess stereogenic centers and axial chirality. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy was a cornerstone in assigning the absolute configuration of this compound. unilag.edu.ngresearchgate.net ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. cncb.ac.cnbiorxiv.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including the spatial arrangement of atoms at its stereocenters and its axial chirality. capes.gov.br

For this compound, the absolute configuration was established by comparing its experimentally measured ECD spectrum with spectra calculated for possible stereoisomers using quantum chemical methods. unilag.edu.ng This comparison allowed for an unambiguous assignment of the stereochemistry. The ECD spectrum of this compound is considered a reliable reference, and it has been used to determine the absolute axial configuration of newly isolated, related alkaloids by comparing their spectra. rsc.org

Optical rotation is the fundamental chiroptical property of chiral substances, describing their ability to rotate the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured with a polarimeter. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, solvent, concentration, and light wavelength). wikipedia.orgcapes.gov.br A positive (+) or dextrorotatory value indicates a clockwise rotation, while a negative (-) or levorotatory value signifies a counter-clockwise rotation.

For this compound, its optical activity confirms its chiral and enantiomerically pure nature. However, the specific numerical value for its optical rotation has not been detailed in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise coordinates of each atom in the solid state. libretexts.org The technique involves directing X-rays at a single, well-ordered crystal of the compound and analyzing the resulting diffraction pattern. materialsproject.org

Despite its power, this method is contingent upon the ability to grow high-quality crystals, which can be a significant challenge for complex natural products with multiple stereocenters and conformational flexibility. In the case of this compound, there are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis. Therefore, its solid-state structure has not been confirmed by this method, and its detailed structural analysis relies entirely on spectroscopic and chiroptical data obtained in solution. The lack of a crystal structure is not uncommon for this class of alkaloids. acs.orgresearchgate.netresearchgate.net

Determination of Absolute and Relative Configuration of this compound

The stereochemistry of this compound is defined by the configuration at its stereogenic centers and the chirality of the biaryl axis.

Analysis of Stereogenic Centers

This compound possesses two stereogenic centers in its tetrahydroisoquinoline moiety, at positions C-1 and C-3. The determination of the relative and absolute configuration at these centers is crucial for defining the molecule's unique identity.

The absolute configuration of this compound was determined to be S at both the C-1 and C-3 positions, leading to the designation (1S, 3S). unilag.edu.ng This assignment was achieved through a combination of methods. The relative stereochemistry was established using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. nih.govprinceton.edu NOE correlations reveal through-space proximity between protons, allowing for the determination of their relative orientation (cis or trans) on the ring system. sinica.edu.twjeol.com

The absolute S,S-configuration was ultimately established through a combination of chemical degradation and chiroptical analysis. unilag.edu.ng Chemical degradation involves carefully breaking down the molecule into smaller, known chiral fragments whose configuration can be more easily identified. Furthermore, the correlation of the experimental ECD spectrum with quantum chemically calculated spectra provided the definitive assignment of the S configuration at both stereogenic centers. unilag.edu.ng This established S,S-stereochemistry distinguishes this compound from related alkaloids like korupensamines A and B, which possess the opposite R,R-configuration. unilag.edu.ng

Elucidation of Axial Chirality (Atropisomerism)

The stereochemical complexity of this compound is heightened by the phenomenon of atropisomerism, which arises from hindered rotation around the single bond connecting the naphthalene and isoquinoline ring systems. wikipedia.orgwikipedia.org This restricted rotation creates a chiral axis, rendering the molecule non-superimposable on its mirror image and giving rise to stable, isolable stereoisomers known as atropisomers. wikipedia.org The elucidation of this axial chirality is a critical step in the complete stereochemical assignment of the molecule.

The stability of these atropisomers is a result of steric hindrance caused by substituents on the aromatic rings proximal to the biaryl linkage. wikipedia.org For naphthylisoquinoline alkaloids like this compound, the energy barrier to rotation around this axis is substantial enough to allow for the existence of distinct atropisomeric forms. wikipedia.orgnih.gov

The determination of the absolute configuration at the biaryl axis is typically achieved through a combination of spectroscopic and chiroptical methods. Key techniques include:

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques such as Rotating Frame Overhauser Enhancement Spectroscopy (ROESY) are pivotal. These experiments can detect spatial proximities between protons on the naphthalene and isoquinoline moieties. The presence or absence of specific NOE correlations between protons across the biaryl axis provides direct evidence for the relative orientation of the two ring systems, thus defining the axial configuration. For instance, in related alkaloids, a ROESY interaction between H-4 of the isoquinoline part and H-1' of the naphthalene part was used to establish an 8'-coupling site. unilag.edu.ng

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules, including those with axial chirality. researchgate.net The experimental ECD spectrum of the natural product is compared with theoretical spectra calculated for the possible atropisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the axial configuration (either M or P).

The combination of these methods allows for a definitive assignment of the atropisomeric nature of this compound, which, along with the configurations of its stereogenic centers, defines its unique three-dimensional structure.

Chemical Derivatization and Degradation Studies for Stereochemical Confirmation

To unequivocally confirm the stereostructure of complex natural products like this compound, chemical modification and degradation are often employed as powerful and conclusive methods. nih.govjfda-online.com These techniques provide empirical evidence that complements spectroscopic and chiroptical data.

Chemical Degradation:

A well-established method for determining the absolute configuration of the stereogenic centers (C-1 and C-3) in the tetrahydroisoquinoline portion of this compound is oxidative degradation. unilag.edu.ng This involves cleaving the molecule under controlled oxidative conditions to break it down into smaller, more easily identifiable fragments whose stereochemistry is known or can be readily determined.

A common procedure involves the following steps:

Oxidative Cleavage: The alkaloid is treated with a strong oxidizing agent, such as ruthenium(III) chloride (RuCl₃) in the presence of sodium periodate (B1199274) (NaIO₄). unilag.edu.ng This process breaks down the complex structure, including the isoquinoline ring, but preserves the stereochemical integrity of the carbon atoms bearing the methyl and amino groups.

Formation of Amino Acids: The degradation yields amino acids corresponding to the C-1 and C-3 positions. For this compound, which has methyl groups at C-1 and C-3, this degradation would yield alanine (B10760859) and 3-aminobutyric acid, respectively. unilag.edu.ng

Derivatization and Analysis: The resulting amino acids are then derivatized with a chiral reagent, such as Mosher's reagent ((R)-MTPA-Cl), to form diastereomeric esters. unilag.edu.ngnih.gov These diastereomers can be separated and analyzed using gas chromatography-mass spectrometry (GC-MS). unilag.edu.ng By comparing the retention times of the derivatives with those of authentic standards of known absolute configuration, the stereochemistry of the original stereocenters in the alkaloid can be definitively established. For this compound, this method confirmed the S-configuration at both the C-1 and C-3 centers. unilag.edu.ng

Chemical Derivatization for Axial Chirality:

In some cases, particularly for related naphthyldihydroisoquinolines where the distance between the stereocenters and the biaryl axis is too great for definitive NOE correlations, chemical derivatization is used to solve the problem. researchgate.net A common strategy involves the stereoselective reduction of the dihydroisoquinoline to a tetrahydroisoquinoline using a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Total Synthesis and Synthetic Analogues of Ancistrobrevine B

Strategies for the Total Synthesis of Ancistrobrevine B

The total synthesis of this compound is a complex undertaking that requires careful planning and execution. Chemists have devised various strategies that hinge on the strategic disconnection of the molecule into more manageable precursors and the stereocontrolled formation of the crucial biaryl bond.

Retrosynthetic Analysis of the Naphthylisoquinoline Skeleton

Retrosynthetic analysis is a powerful tool that allows chemists to deconstruct a target molecule into simpler, commercially available starting materials. chemrxiv.org For this compound, the primary disconnection is typically made at the C-C biaryl bond that links the naphthalene (B1677914) and tetrahydroisoquinoline (THIQ) units. This approach simplifies the complex target into two key building blocks: a functionalized naphthalene precursor and a chiral tetrahydroisoquinoline precursor. The challenge then lies in the development of efficient methods to synthesize these precursors and to subsequently couple them in a controlled manner to establish the correct stereochemistry of the final molecule.

Approaches to Naphthalene Precursor Synthesis (e.g., Annulation Reactions)

The synthesis of the substituted naphthalene core of this compound often employs annulation reactions, which involve the formation of a new ring onto an existing one. One common strategy involves the use of benzynes, highly reactive intermediates, which can undergo cycloaddition reactions to construct the naphthalene ring system. An alternative and efficient approach involves an annulation reaction initiated by the addition of a benzylic sulfone anion to an α,β-unsaturated ester, which has proven to be amenable to large-scale synthesis.

Approaches to Tetrahydroisoquinoline (THIQ) Precursor Synthesis (e.g., Bringmann's THIQ Synthesis)

The chiral tetrahydroisoquinoline (THIQ) moiety is a critical component of this compound, and its stereoselective synthesis is paramount. A widely adopted method is the so-called "Bringmann's THIQ synthesis," which utilizes chiral amino acids as starting materials to establish the desired stereochemistry at the C-3 position of the isoquinoline (B145761) ring. This method provides a reliable and efficient route to the enantiomerically pure THIQ precursors required for the total synthesis.

Key Coupling Reactions for Biaryl Bond Formation (e.g., Suzuki Coupling, Oxidative Coupling)

The construction of the sterically hindered biaryl bond between the naphthalene and tetrahydroisoquinoline units is the cornerstone of any total synthesis of this compound. Several cross-coupling reactions have been explored for this purpose. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has proven to be a particularly effective method. researchgate.net In this context, a boronic acid or ester derivative of the naphthalene moiety is coupled with a halogenated tetrahydroisoquinoline precursor.

Oxidative coupling reactions represent another powerful strategy for the formation of the biaryl axis. nih.gov These reactions typically involve the use of a metal oxidant to induce the coupling of two electron-rich aromatic systems. While potentially more direct, oxidative coupling reactions can sometimes suffer from a lack of regioselectivity, leading to the formation of undesired isomers.

| Coupling Reaction | Catalyst/Reagent | Key Features |

| Suzuki Coupling | Palladium catalyst | High functional group tolerance, generally good yields. |

| Oxidative Coupling | Metal oxidants (e.g., Fe(III), V(V)) | Can be more direct, but may lack regioselectivity. |

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of this compound must address key stereochemical and regiochemical challenges. The molecule possesses a stereocenter at the C-3 position of the tetrahydroisoquinoline ring and axial chirality arising from the restricted rotation around the biaryl bond. The stereochemistry at C-3 is typically established early in the synthesis, often through the use of a chiral pool starting material like an amino acid in the Bringmann THIQ synthesis.

Achieving the correct atropisomer (a specific spatial arrangement of the naphthalene and isoquinoline rings) is a significant hurdle. The steric hindrance around the biaryl bond can lead to the formation of a mixture of atropisomers. Synthetic strategies often rely on late-stage coupling reactions where the pre-existing stereocenter on the THIQ unit can influence the stereochemical outcome of the biaryl bond formation, a process known as atropo-diastereoselective coupling. Regioselectivity, ensuring the correct connection points between the naphthalene and isoquinoline rings, is controlled by the specific placement of functional groups on the precursor molecules that direct the coupling reaction.

Development and Synthesis of this compound Analogues

The development of synthetic analogues of this compound is a crucial area of research aimed at exploring the structure-activity relationships of this class of compounds. By systematically modifying the structure of the natural product, chemists can identify key pharmacophores and potentially develop new therapeutic agents with improved properties.

Design Principles for Structural Modification

The structural modification of this compound and related naphthylisoquinoline alkaloids is guided by several design principles aimed at enhancing biological potency, selectivity, and understanding the pharmacophore—the essential ensemble of steric and electronic features required for optimal interaction with a biological target.

Modification of the Biaryl Linkage: Structure-activity relationship (SAR) studies on related compounds have shown that the nature and position of the biaryl axis are critical for activity. For instance, N,C-coupled naphthylisoquinolines, such as ancistrocladiniums A and B, have demonstrated significantly higher leishmanicidal activity compared to many C,C-coupled alkaloids. nih.gov This suggests that designing synthetic analogues of this compound with alternative linkages (e.g., N,C-coupling) is a key strategy to explore novel biological activities.

Substitution on Aromatic Rings: The pattern of substitution on both the naphthalene and isoquinoline rings plays a vital role in modulating activity. General strategies for modification include:

Conversion of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups can be converted to esters, sulfonate esters, or ethers. A specific strategy involves converting a hydroxyl group to a triflic ester, which can then be reductively deoxygenated to the corresponding deoxy derivative, allowing for an assessment of the hydroxyl group's importance. google.com

Altering Hydrogen Substituents: The substitution of aryl hydrogens with various functional groups such as halogens, or nitro, amino, hydroxyl, and cyano groups can significantly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins. google.com

Modification of the Isoquinoline Moiety: The isoquinoline portion offers several sites for modification.

Ring Contraction: The discovery of naturally occurring ring-contracted analogues, the ancistrobrevolines, which possess a five-membered isoindolinone core instead of the typical six-membered isoquinoline ring, opens another avenue for design. windows.net Comparing the activity of these analogues helps to understand the spatial requirements of the heterocyclic portion. For example, ancistrobrevoline B showed a significantly lower IC50 value (9.05 µM) against A549 lung cancer cells compared to ancistrobrevoline A (34.6 µM), highlighting the sensitivity of activity to subtle structural changes in this part of the molecule. windows.net

The data below summarizes the cytotoxic activity of Ancistrobrevoline A and B, ring-contracted analogues, against different cancer cell lines, illustrating the impact of structural modifications.

| Compound | Cell Line | Concentration (µM) | Growth Inhibition (%) | IC50 (µM) |

| Ancistrobrevoline A | MCF-7 (Breast) | 10 - 100 | 19 - 38% | - |

| Ancistrobrevoline B | MCF-7 (Breast) | 10 - 100 | 3.7 - 43% | - |

| Ancistrobrevoline A | A549 (Lung) | 10 - 100 | ~8 - 72% | 34.6 |

| Ancistrobrevoline B | A549 (Lung) | 10 - 100 | ~36 - 68% | 9.05 |

Data sourced from NET. windows.net

Synthetic Routes to Modified this compound Derivatives

The synthesis of modified this compound derivatives relies on strategic disconnections that allow for the introduction of diversity at various stages. Key reactions often involve the formation of the critical biaryl bond and the construction of the isoquinoline ring system.

A common and effective strategy for constructing the biaryl core of this compound and its analogues is the Suzuki cross-coupling reaction. mdma.ch This approach typically involves the coupling of a naphthalene-derived boronic acid with a halogenated isoquinoline precursor (or vice versa). By preparing variously substituted coupling partners, a wide range of analogues can be accessed. Following the key coupling step, further transformations are employed to complete the synthesis. A generalized route is outlined below:

Preparation of Coupling Partners: A suitably functionalized naphthalene boronic acid and a halogenated isoquinoline precursor are synthesized separately. This modular approach allows for the introduction of desired substituents on either half of the final molecule.

Suzuki Coupling: The two fragments are joined using a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand to form the hindered C-C biaryl bond.

Cyclization and Deprotection: If the isoquinoline precursor is not already cyclic, a Bischler-Napieralski or similar cyclization reaction is performed to form the isoquinoline ring. acs.org Finally, any protecting groups used during the synthesis are removed to yield the target derivative.

An alternative approach involves the synthesis of fully aromatic isoquinolinium salts, which are N,C-coupled analogues. One reported synthesis involves the reaction of a diketone precursor with a benzopyrylium salt to construct the modified alkaloid skeleton. nih.gov

Furthermore, functional group interconversions can be applied to a common intermediate or the final natural product scaffold. For example, a patent describes the conversion of phenolic hydroxyls to triflic esters, followed by palladium-catalyzed reductive deoxygenation, to furnish deoxy analogues. google.com This method allows for late-stage diversification of the core structure.

Preparation of Atropisomeric Analogues

Due to the high rotational barrier of the biaryl axis, this compound and its analogues exist as stable atropisomers. The preparation of specific, enantiomerically pure atropisomers is a significant synthetic challenge and a critical goal, as different atropisomers often exhibit distinct biological activities.

Several strategies have been developed for the atroposelective synthesis of naphthylisoquinoline alkaloids:

Chirality Transfer: A highly effective method involves an atroposelective Suzuki-Miyaura coupling where a pre-existing chiral center in one of the coupling partners directs the configuration of the newly formed chiral axis. acs.orgacs.org In the synthesis of 5,8'-coupled alkaloids, an isoquinoline precursor already containing the chiral center at C-3 is used. The chiral group serves as the atroposelectivity-controlling element during the biaryl bond formation. acs.org Remarkably, the stereochemical outcome can be inverted by simply changing the achiral ligand used with the palladium catalyst. For example, using SPhos as the ligand may favor the formation of the P-atropisomer, while using tBuXPhos can lead preferentially to the M-atropisomer, providing an atropo-diastereodivergent route to both isomers from a common precursor. acs.org

Chiral Auxiliaries: Another approach utilizes a temporary chiral auxiliary to direct the stereochemistry of the coupling reaction. For instance, a planar-chiral η6-arene chromium complex has been used as an auxiliary. The tricarbonylchromium group effectively blocks one face of the aromatic ring during the coupling step, leading to a highly stereoselective outcome. acs.org

Separation and Equilibration: When a synthesis is not fully atroposelective, the resulting mixture of atropisomers can often be separated using chiral chromatography, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase. mdma.chmolnar-institute.com To improve the efficiency of this process, the undesired atropisomer can sometimes be converted back to the desired one. This is achieved through thermal equilibration, where heating the sample provides enough energy to overcome the rotational barrier, leading to a mixture of isomers from which more of the desired product can be isolated. illinois.edu

In Vitro Biological Target Interactions and Mechanistic Research of Ancistrobrevine B

Anti-Malarial Mechanistic Studies (In Vitro)

The search for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium parasites. Naphthylisoquinoline alkaloids, including Ancistrobrevine B, have demonstrated potential in this area through in vitro studies.

Inhibition of Plasmodium falciparum Growth in Cell Cultures

Laboratory-based assays have confirmed the ability of this compound to inhibit the growth of the malaria parasite Plasmodium falciparum. In one study, this compound demonstrated an IC50 value of 0.60 μM against P. falciparum. up.ac.za The IC50 value represents the concentration of a drug that is required for 50% inhibition of growth in vitro. This finding indicates a potent antiplasmodial activity.

Research on structurally related NIQs further supports the anti-malarial potential of this compound class. For instance, habropetaline A, another NIQ alkaloid, showed strong activity against the K1 (chloroquine-resistant) strain of P. falciparum with an IC50 value of 1.2 ng/mL. researchgate.net Various other monomeric and dimeric NIQs have also exhibited significant inhibitory activities against different strains of P. falciparum. mpg.descispace.com

Investigation of Molecular Targets within Plasmodium Species (e.g., Dihydrofolate Reductase)

While the in vitro antiplasmodial activity of this compound is established, its precise molecular target within the Plasmodium parasite has not yet been fully elucidated in the reviewed scientific literature. Antimalarial drugs typically act on specific and essential parasite pathways. nih.gov Common targets for established antimalarials include the inhibition of heme detoxification, disruption of folate synthesis by targeting enzymes like dihydrofolate reductase (DHFR), interference with mitochondrial electron transport, or inhibition of parasite-specific kinases and proteasomes. wikipedia.orgnih.govnih.goviupac.orgmdpi.comescholarship.org For example, the drug pyrimethamine (B1678524) functions by inhibiting the PfDHFR enzyme, which is crucial for nucleotide biosynthesis in the parasite. mdpi.com Although this compound demonstrates potent anti-malarial effects, further research is required to identify its specific binding partners and the exact mechanism by which it exerts its parasiticidal action.

Anti-Cancer Mechanistic Studies (In Vitro)

The cytotoxic potential of naphthylisoquinoline alkaloids against various cancer cell lines has been a significant area of research. These studies aim to understand the antiproliferative activities and the underlying molecular pathways affected by these compounds.

Antiproliferative Activities against Specific Cancer Cell Lines (e.g., Leukemia Cells, Pancreatic Cancer Cells, Cervical Cancer Cells)

This compound and its analogues have been evaluated against several human cancer cell lines, revealing a spectrum of cytotoxic activity.

Leukemia Cells: Naphthylisoquinoline alkaloids are known to possess strong cytotoxic activity against various cancer cells, including leukemia cells. researchgate.netuni-mainz.de Studies on related NIQs, such as dioncophylline A and the dimer jozimine A2, have demonstrated potent cytotoxicity against both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cell lines. uni-mainz.demdpi.com While this compound has been tested against leukemia cell lines, specific IC50 values were not available in the reviewed literature. up.ac.za

Pancreatic Cancer Cells: this compound has shown notable activity against the PANC-1 human pancreatic cancer cell line, particularly under conditions of nutrient stress, with a PC50 value of 20.2 µM. up.ac.za The PANC-1 cell line is known for its high tolerance to nutrient-deprived conditions, which is characteristic of the hypovascular environment of pancreatic tumors. researchgate.netacs.org Many related NIQs also exhibit pronounced cytotoxic effects against PANC-1 cells. researchgate.netacs.orgresearchgate.netacs.org

Cervical Cancer Cells: Dimeric NIQs and other related alkaloids, such as ancistrobrevidine C, have demonstrated potent cytotoxic activities against HeLa human cervical cancer cells. acs.orgresearchgate.net However, specific data on the IC50 value of this compound against HeLa cells were not found in the scope of this research.

Cellular and Molecular Pathways Modulated (e.g., NF-κB inhibition)

A crucial mechanism underlying the anti-cancer activity of NIQ alkaloids appears to be the modulation of key signaling pathways that control cell survival, proliferation, and inflammation.

NF-κB Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response and cell survival. wikipedia.org In many cancers, NF-κB is constitutively active, which helps tumor cells proliferate and evade apoptosis (programmed cell death). wikipedia.orgnih.gov Inhibition of the NF-κB pathway is therefore a key strategy in cancer therapy. mdpi.com In vitro studies on NIQs have identified the NF-κB network as a primary target. uni-mainz.de Mechanistic studies using the dimeric NIQ jozimine A2 showed that it binds to NF-κB, inhibits its activity, and prevents its translocation into the nucleus in leukemia cells. mdpi.com This inhibition leads to the suppression of genes that promote cancer cell survival.

Akt/mTOR/Autophagy Pathway Inhibition: Other research on the NIQ alkaloid ancistrolikokine E3 demonstrated that it acts as a potent inhibitor of the Akt/mTOR signaling pathway. researchgate.netacs.org This pathway is a central regulator of cell proliferation, growth, and metabolism. By inhibiting this pathway, the compound was also found to block autophagy, a cellular process that cancer cells can use to survive under stressful conditions like nutrient starvation. researchgate.netacs.org

Induction of Preferential Cytotoxicity under Austerity Conditions (In Vitro Models)

A noteworthy aspect of the anti-cancer activity of this compound and related NIQs is their ability to induce preferential cytotoxicity under austerity, or nutrient-deprived, conditions. This "anti-austerity" approach is an emerging strategy in cancer drug discovery that targets the ability of highly aggressive cancer cells, such as PANC-1, to survive in the nutrient-poor microenvironment of a tumor. researchgate.netacs.org

An anti-austerity agent is defined by its selective cytotoxicity against cancer cells in a nutrient-deprived medium, while showing little to no toxicity under normal, nutrient-rich conditions. researchgate.netresearchgate.net this compound was found to have a preferential cytotoxicity (PC50) value of 20.2 µM against PANC-1 cells in a nutrient-deprived medium. up.ac.za Similarly, numerous other NIQs have been identified as potent anti-austerity agents, effectively killing pancreatic cancer cells that are otherwise tolerant to starvation. researchgate.netresearchgate.netacs.org This selective action suggests a potential therapeutic advantage, as it targets a specific vulnerability of resilient cancer cells.

Anti-Inflammatory and Other In Vitro Biological Activities of this compound

The naphthylisoquinoline alkaloid this compound has been a subject of interest in phytochemical and pharmacological research. While extensive in vitro studies on its anti-inflammatory properties are not widely documented in publicly available literature, the broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, has been recognized for a range of biological activities, including anti-inflammatory effects. scielo.brmdpi.com This section will delve into the known in vitro biological target interactions and mechanistic research concerning this compound, focusing on its potential immunomodulatory activities and its interactions within a general in vitro framework.

Modulation of Inflammatory Pathways

Inflammation is a complex biological response involving a cascade of molecular and cellular events. Key mediators and pathways in this process include pro-inflammatory cytokines, nitric oxide (NO), and transcription factors like nuclear factor-kappa B (NF-κB). researchgate.netpensoft.net Many natural compounds exert their anti-inflammatory effects by modulating these central pathways. mdpi.commdpi.com

While direct evidence of this compound modulating specific inflammatory pathways is limited, studies on related naphthylisoquinoline alkaloids have suggested potential immunomodulatory effects. For instance, certain compounds within this class have been observed to interfere with the cytokine response in macrophages, indicating a potential to limit inflammatory reactions. nih.gov The NF-κB signaling pathway is a primary target for many anti-inflammatory agents, as it controls the expression of numerous pro-inflammatory genes. nih.govwikipedia.org The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is another common mechanism of anti-inflammatory action investigated in vitro. nih.govresearchgate.netnih.gov

Although specific assays on this compound's effects on NO production or NF-κB activation are not prominently reported, the established anti-inflammatory potential of isoquinoline alkaloids suggests that this compound could hypothetically exert its influence through similar mechanisms. scielo.brmdpi.com Further in vitro studies, such as measuring cytokine production (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells like macrophages, or assessing the inhibition of enzymes like cyclooxygenase (COX), would be necessary to elucidate the specific anti-inflammatory profile of this compound. thermofisher.comfrontiersin.orgfrontiersin.org

Interactions with Enzymes and Receptors (General In Vitro Framework)

The biological activity of a compound is fundamentally dependent on its interaction with molecular targets such as enzymes and receptors. In vitro assays are crucial for identifying and characterizing these interactions. horizonepublishing.com Common methods include enzyme inhibition assays, which measure the ability of a compound to reduce the activity of a specific enzyme, and receptor binding assays, which determine the affinity of a compound for a particular receptor. horizonepublishing.com

In the context of this compound, while specific anti-inflammatory target interactions are not yet detailed, its bioactivity against cancer cell lines has been reported. This suggests that this compound does interact with specific molecular targets to exert its cytotoxic or anti-proliferative effects. For example, this compound has demonstrated anti-austerity activity against PANC-1 human pancreatic cancer cells. This activity is measured by its preferential cytotoxicity (PC) under nutrient-deprived conditions, which mimics the tumor microenvironment.

| Cell Line | Activity Type | Parameter | Value (µM) | Reference Compound | Reference Value (µM) | Source |

|---|---|---|---|---|---|---|

| PANC-1 (Human Pancreatic Cancer) | Anti-austerity | PC50 | 20.20 | Arctigenin | 0.80 | nih.gov |

The PC50 value represents the concentration at which the compound shows 50% of the maximum preferential cytotoxicity. This finding implies that this compound interacts with specific, yet-to-be-identified, enzymes or receptors within the PANC-1 cells that are critical for their survival under nutrient-starved conditions. Identifying these molecular targets would be a significant step in understanding the compound's mechanism of action and could potentially reveal targets relevant to other biological activities, including inflammation.

Structure Activity Relationship Sar Studies of Ancistrobrevine B and Its Analogues

Correlating Structural Motifs with In Vitro Biological Activity

Influence of Naphthalene (B1677914) Moiety Substituents on Activity

The substitution pattern on the naphthalene ring of Ancistrobrevine B and its analogues has been identified as a critical determinant of their cytotoxic potency. Studies have shown that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can significantly modulate activity. For instance, in a series of related naphthylisoquinoline alkaloids, O-methylation on the naphthalene portion was found to play a crucial role in their cytotoxic activities. researchgate.net

Alterations to the oxygenation pattern can lead to substantial differences in biological outcomes. The specific arrangement of these functional groups influences the molecule's electronic properties and its ability to interact with biological targets.

Role of Isoquinoline (B145761) Moiety Substituents and Nitrogen Configuration

The isoquinoline part of the this compound scaffold also presents key opportunities for structural tuning to influence biological activity. Modifications to the substituents on the isoquinoline ring, as well as the configuration of the nitrogen atom, have been shown to impact the cytotoxic profile of these compounds.

The substitution pattern on the isoquinoline portion, in conjunction with the naphthalene moiety's functional groups, appears to be a key factor for cytotoxic activity. researchgate.net For example, the presence of a methyl group on the nitrogen atom can alter the molecule's basicity and steric profile, thereby affecting its interaction with cellular components.

Impact of Biaryl Linkage Type and Stereochemistry

This compound belongs to the class of 5,8'-linked naphthylisoquinoline alkaloids, and this specific linkage, along with the stereochemistry of the biaryl axis (atropisomerism), is a defining feature that profoundly influences its biological activity. The rotational barrier around the biaryl axis results in stable, non-interconvertible atropisomers (M and P), which can exhibit distinct biological profiles.

The stereochemical arrangement of the naphthalene and isoquinoline moieties is crucial for target recognition and binding. Studies on various naphthylisoquinoline alkaloids have demonstrated that the absolute configuration of the biaryl axis can lead to significant differences in their cytotoxic and antiplasmodial activities. nih.gov For instance, the cytotoxic activity of dimeric naphthylisoquinoline alkaloids has been shown to be dependent on their specific stereochemistry.

The following table summarizes the cytotoxic activity of selected 5,8'-linked naphthylisoquinoline alkaloids against the PANC-1 human pancreatic cancer cell line, highlighting the importance of structural variations.

| Compound | Linkage Type | Key Structural Features | Cytotoxicity (PC50, µM) against PANC-1 |

| Ancistrolikokine E3 | 5,8' | Dihydroisoquinoline | 2.5 |

| This compound | 5,8' | Tetrahydroisoquinoline | 20.2 |

| 6,5'-O,O-Didemethylancistroealaine A | 5,8' | Tetrahydroisoquinoline | 9.8 |

| 6-O-Demethylancistroealaine A | 5,8' | Tetrahydroisoquinoline | 14.0 |

This data underscores that even subtle changes in the degree of saturation in the isoquinoline ring or the methylation pattern can lead to significant variations in cytotoxic potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations and establish a more predictive understanding of the SAR of this compound and its analogues, researchers employ computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR aims to develop mathematical models that correlate the chemical structures of compounds with their biological activities.

Development of QSAR Models for Predicting In Vitro Biological Potency

While specific QSAR models for the anticancer activity of this compound are not extensively reported in the public domain, the methodology has been successfully applied to the broader class of naphthylisoquinoline alkaloids for other biological activities, such as antimalarial effects. These studies provide a valuable framework for how such models could be developed for predicting cytotoxic potency.

A 3D-QSAR study on antimalarial naphthylisoquinoline alkaloids utilized Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net This approach involves aligning a dataset of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting models can then be used to predict the activity of new, untested analogues. The analysis of the 3D contour maps from such models offers insights into the structural modifications that are likely to enhance biological activity. researchgate.net

Identification of Key Pharmacophore Features

Pharmacophore modeling is another powerful computational tool used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. For this compound and its analogues, identifying the key pharmacophore features for their cytotoxic activity is a crucial step in designing new and more potent compounds.

A pharmacophore model for cytotoxic naphthylisoquinoline alkaloids would typically include features such as:

Hydrogen Bond Acceptors and Donors: The oxygen atoms of the hydroxyl and methoxy groups on both the naphthalene and isoquinoline moieties can act as hydrogen bond acceptors, while hydroxyl groups can also serve as donors.

Hydrophobic/Aromatic Regions: The planar naphthalene and isoquinoline ring systems represent significant hydrophobic and aromatic features that can engage in van der Waals and π-π stacking interactions with the biological target.

Positive Ionizable Feature: The nitrogen atom in the isoquinoline ring can be protonated at physiological pH, providing a positive charge that may be important for electrostatic interactions.

The spatial arrangement of these features is critical for biological activity. A well-defined pharmacophore model can be used to virtually screen large chemical databases to identify novel scaffolds that possess the desired features and are therefore likely to exhibit similar biological activity.

Mechanistic Insights from SAR Studies on Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues provides crucial insights into the molecular features governing their biological activities. By systematically modifying the chemical structure of these naphthylisoquinoline alkaloids, researchers can deduce the influence of different functional groups and structural motifs on their interactions with biological targets. Although comprehensive SAR studies focusing exclusively on a wide array of this compound analogues are limited in the public domain, valuable information can be extrapolated from studies on closely related naphthylisoquinoline alkaloids.

Alterations in Target Binding Affinity with Structural Changes

While specific target binding affinity data (such as Kb, Ki, or Kd values) for a series of this compound analogues are not extensively documented in available literature, studies on related compounds offer insights into how structural modifications can influence interactions with molecular targets. For instance, research on the DNA-binding properties of related naphthylisoquinoline alkaloids, such as dioncophyllines A and B, has demonstrated moderate binding affinity to duplex DNA, with binding constants (Kb) in the range of 1–4 × 104 M−1. rsc.org

Key structural features that are likely to influence target binding affinity include:

The nature and position of the biaryl axis: The rotational freedom and angle between the naphthalene and isoquinoline rings are critical for fitting into a biological target's binding site.

Substitution patterns on the aromatic rings: The presence, type, and location of substituents (e.g., hydroxyl, methoxy groups) can dramatically alter binding affinity through changes in electronic distribution, steric hindrance, and the potential for hydrogen bonding.

The stereochemistry of the molecule: The absolute configuration of chiral centers and the atropisomerism of the biaryl axis are known to be crucial for the biological activity of this class of compounds, indicating that specific spatial arrangements are required for effective target binding.

Differential Selectivity Profiles of Analogues (In Vitro)

The in vitro cytotoxic profiles of this compound analogues and related compounds reveal that subtle structural changes can lead to significant differences in their potency and selectivity against various cancer cell lines. This differential selectivity is a key aspect of SAR studies, as it can guide the development of analogues with improved therapeutic indices.

For example, the cytotoxic activities of the closely related ancistrobrevolines A and B have been evaluated against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines. While both compounds exhibit activity, their potency varies between the cell lines, indicating a degree of selectivity.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

|---|---|---|

| Ancistrobrevoline A | - | 34.6 |

| Ancistrobrevoline B | - | 9.05 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

The data indicates that Ancistrobrevoline B is significantly more potent against A549 lung cancer cells than Ancistrobrevoline A. While specific IC50 values against MCF-7 cells are not provided in the search results, the differential activity against A549 cells underscores the impact of minor structural differences on biological activity and selectivity.

Furthermore, studies on a broader range of naphthylisoquinoline alkaloids have demonstrated varied cytotoxic profiles against different cancer cell lines, including pancreatic (PANC-1) and cervical (HeLa) cancer cells. For instance, dioncophylline A and C are highly active against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range. rsc.org

The observed differential selectivity of these compounds can be attributed to several factors, including:

Variations in cellular uptake and efflux: Structural modifications can affect a compound's ability to cross cell membranes and its susceptibility to efflux pumps, which can vary between different cancer cell types.

Differential expression of molecular targets: The specific molecular target of this compound and its analogues may be expressed at different levels in various cancer cell lines, leading to varied sensitivity.

Activation of different cell death pathways: Analogues may induce cytotoxicity through different mechanisms (e.g., apoptosis, necrosis) with varying efficiencies in different cell lines.

Computational Studies on Ancistrobrevine B

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy, making it a cornerstone of modern computational chemistry. dntb.gov.ua For a molecule like Ancistrobrevine B, DFT is employed to elucidate a wide range of properties, from its preferred three-dimensional shape to its chemical reactivity.

Conformational Analysis and Geometrical Optimizations

The three-dimensional structure of a molecule is fundamental to its function. This compound, featuring a rotatable biaryl axis connecting its naphthalene (B1677914) and isoquinoline (B145761) moieties, can exist in multiple conformations, or spatial arrangements. ucalgary.ca Conformational analysis aims to identify the most stable of these arrangements, known as conformers.

Using DFT, a thorough conformational search can be performed where the potential energy surface of the molecule is explored by systematically rotating the single bonds. researchgate.net For each potential conformation, a geometry optimization is carried out to find the lowest energy structure in that local region of the energy landscape. These calculations have been successfully applied to other complex naphthylisoquinoline alkaloids to understand their structural preferences. researchgate.netresearchgate.net The stability of different conformers is often influenced by subtle intramolecular interactions, such as hydrogen bonds, which can be accurately modeled by DFT. researchgate.net The results of such an analysis typically yield a set of low-energy conformers, with their relative stabilities quantified.

Table 1: Illustrative Conformational Analysis Data for this compound Note: This data is illustrative and represents the type of results obtained from a DFT conformational analysis. Actual values would be derived from specific computational studies.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 85.2 | 0.00 | 75.4 |

| 2 | -92.5 | 0.85 | 19.8 |

| 3 | 175.1 | 2.10 | 4.8 |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its chemical behavior. DFT calculations provide critical insights into this structure through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These maps are invaluable for predicting how a molecule will interact with other species, highlighting sites susceptible to electrophilic or nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, indicating these are sites for favorable interactions with electrophiles or hydrogen bond donors.

Table 2: Illustrative Electronic Properties of this compound from DFT Note: This data is for illustrative purposes.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -1.80 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and kinetic stability |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm or elucidate a molecule's structure. nih.gov For natural products like this compound, this is particularly useful for structural verification after isolation or total synthesis. umn.edu

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. nih.govumn.edu By calculating these parameters for different potential isomers or conformers, a direct comparison with experimental NMR spectra can resolve structural ambiguities. researchgate.net Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. mdpi.com The predicted spectrum, with characteristic peaks corresponding to specific bond vibrations (e.g., O-H, C=O, C-N stretches), serves as a powerful tool for comparison with experimental IR data. nih.govmdpi.com

Reactivity and Stability Assessments

The stability and reactivity of this compound can be assessed using several descriptors derived from DFT calculations. As mentioned, the HOMO-LUMO energy gap provides a direct measure of kinetic stability. rasayanjournal.co.in A larger gap indicates that the molecule is less likely to undergo chemical reactions.

Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and chemical softness (the inverse of hardness). These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds. The MEP map also contributes to this assessment by visually identifying the most reactive sites on the molecule.

Molecular Docking Simulations

While DFT provides insights into the intrinsic properties of a molecule, molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific biological target, typically a protein or nucleic acid. nih.gov This method is central to structure-based drug design and helps in understanding the molecular basis of a compound's biological activity. academie-sciences.fr

Prediction of Binding Modes with Identified Biological Targets (In Vitro)

Several naphthylisoquinoline alkaloids, including this compound, have demonstrated interesting biological activities in vitro, such as antiplasmodial and anti-cancer effects. researchgate.netsci-hub.seresearchgate.netnih.gov Molecular docking simulations can be used to hypothesize how this compound interacts with the specific proteins responsible for these effects.

The process involves taking the 3D structure of the target protein, often obtained from crystallographic data, and computationally "docking" the 3D structure of this compound into the protein's active site. mdpi.com Docking algorithms sample numerous possible orientations and conformations of the ligand within the binding site and use a scoring function to rank them based on their predicted binding affinity. nih.gov The best-ranked poses provide a detailed picture of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. These predictions can explain structure-activity relationships and guide the design of more potent analogs. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Note: This data is illustrative, representing typical output from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Plasmodium falciparum Dihydrofolate Reductase (pfDHFR) | -8.9 | Asp54, Ser108, Phe116 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Human Topoisomerase I | -9.5 | Arg364, Asn722, Tyr723 | Hydrogen Bond, π-cation, π-π Stacking |

Estimation of Ligand-Protein Binding Affinities

A critical aspect of drug discovery is the accurate prediction of how strongly a potential drug molecule (ligand) will bind to its protein target. nih.gov Computational methods to estimate ligand-protein binding affinities are essential for screening compound libraries and prioritizing candidates for synthesis and experimental testing. nih.gov Among the most widely used approaches are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.gov

These "end-point" methods calculate the free energy of binding by combining the molecular mechanics (MM) energy of the ligand-protein complex with continuum solvation models. nih.gov The binding free energy (ΔG_bind) is typically calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the bound complex, based on a thermodynamic cycle. ambermd.org

The calculation involves several energy terms:

ΔE_MM : The change in molecular mechanics energy in the gas phase, which includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions between the protein and the ligand. nih.govfrontiersin.org

ΔG_solv : The change in the solvation free energy upon binding. This term is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA). ambermd.orgfrontiersin.org

-TΔS : The change in conformational entropy upon ligand binding. This term is computationally demanding to calculate accurately and is sometimes omitted when comparing similar ligands, although its inclusion can be critical for obtaining accurate affinities. nih.govresearchgate.net

While specific MM/PBSA or MM/GBSA studies focused solely on this compound are not extensively documented in publicly available literature, this methodology is standard for evaluating the binding potential of natural products, including alkaloids, against their therapeutic targets. dntb.gov.uafrontiersin.org The results of such calculations provide valuable insights into the key energetic contributions driving the binding event. frontiersin.org

Table 1: Representative Components of MM/PBSA Binding Free Energy Calculation This table illustrates the typical energy components calculated in an MM/PBSA analysis. Values are hypothetical and for illustrative purposes only.

| Energy Component | Description |

|---|---|

| ΔE_vdw | van der Waals Energy |

| ΔE_elec | Electrostatic Energy |

| ΔG_polar | Polar Solvation Energy |

| ΔG_nonpolar | Nonpolar Solvation Energy (SASA) |

| ΔG_bind | Total Binding Free Energy |

Virtual Screening for Analogues with Enhanced Binding Characteristics

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. plos.orgals-journal.com This approach accelerates the discovery of new lead compounds by reducing the number of molecules that need to be synthesized and tested in the lab. nih.govmdpi.com For a compound like this compound, virtual screening can be employed to find analogues with potentially improved binding affinity, selectivity, or pharmacokinetic properties. pensoft.net